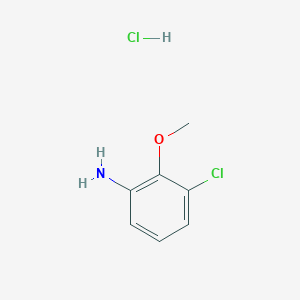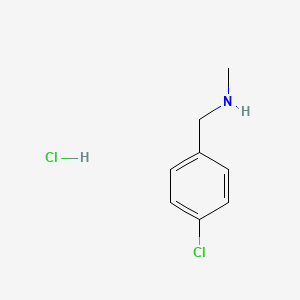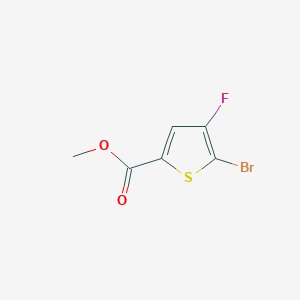
Methyl 5-bromo-4-fluorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-bromo-4-fluorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrFO2S . It has a molecular weight of 239.06 .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 . The canonical SMILES structure is COC(=O)C1=CC(=C(S1)F)Br .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 239.06 g/mol . It has an XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its topological polar surface area is 54.5 Ų . The compound has a complexity of 167 .Scientific Research Applications
Palladium-Catalysed Direct Heteroarylations
Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used in palladium-catalysed direct arylation of heteroaromatics. These compounds prevent dimer or oligomer formation, enabling high yields of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Photochemical Behaviour and Arylation
The arylation of methyl 5-halogenothiophene-2-carboxylate through a photochemical process was investigated, leading to the synthesis of various aryl and heteroaryl derivatives (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).
Synthesis of Pyridyl-Pyrazole-3-One Derivatives
Methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, among other novel compounds, was synthesized and tested for antitumor activity, showing potential in selective cytotoxicity on tumor cell lines (Huang, Zhang, Zhang, Wang, & Xiao, 2017).
Synthesis of Alkyl 2-Bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates
This study demonstrates the synthesis of alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents, contributing to the development of functional organic compounds (Pevzner, 2003).
Synthesis and Properties of Thiourea Derivatives
A series of acylthioureas containing bromide or fluorine were synthesized and evaluated for their antipathogenic activity, showing potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Methyl 5-bromo-4-fluorothiophene-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or receptors, leading to conformational changes that either inhibit or activate the target molecule. These interactions can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
properties
IUPAC Name |
methyl 5-bromo-4-fluorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNGYTAEUYSZEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573781 |
Source


|
| Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395664-59-2 |
Source


|
| Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


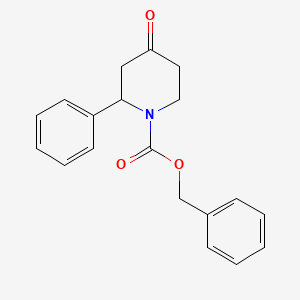



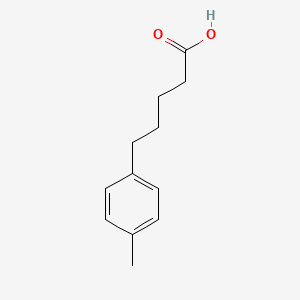




![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)
